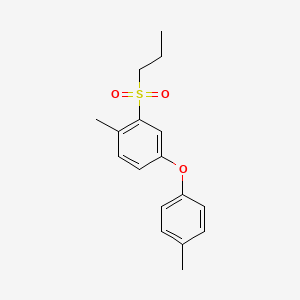
1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic ethers and sulfonyl compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene typically involves the following steps:
Ether Formation: The initial step involves the formation of the ether bond between 4-methylphenol and 1-methyl-4-bromobenzene under basic conditions using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Sulfonylation: The next step is the introduction of the propane-1-sulfonyl group. This can be achieved by reacting the intermediate with propane-1-sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-methylphenoxy)-2-(propane-1-sulfonyl)benzene: can be compared with other aromatic ethers and sulfonyl compounds such as:
Properties
CAS No. |
61166-59-4 |
|---|---|
Molecular Formula |
C17H20O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenoxy)-2-propylsulfonylbenzene |
InChI |
InChI=1S/C17H20O3S/c1-4-11-21(18,19)17-12-16(10-7-14(17)3)20-15-8-5-13(2)6-9-15/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
YSGAVDMJNBNUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















